molecular formula C10H12N2 B13360778 (S)-4-(1-Aminopropan-2-yl)benzonitrile

(S)-4-(1-Aminopropan-2-yl)benzonitrile

Cat. No.: B13360778
M. Wt: 160.22 g/mol
InChI Key: ZUJWUWOIJQZIKK-MRVPVSSYSA-N
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Description

(S)-4-(1-Aminopropan-2-yl)benzonitrile is a chiral organic compound with a benzene ring substituted with a nitrile group and an aminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminopropan-2-yl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate benzene derivative.

    Nitrile Introduction: A nitrile group is introduced to the benzene ring through a nucleophilic substitution reaction.

    Chiral Aminopropyl Side Chain: The chiral aminopropyl side chain is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminopropan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Oxidized derivatives of the aminopropyl side chain.

    Reduction: Amines and other reduced forms of the nitrile group.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

(S)-4-(1-Aminopropan-2-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminopropan-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl side chain plays a crucial role in binding to these targets, leading to various biological effects. The nitrile group may also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-aminopropan-2-yl)carbamate
  • (S)-1-aminopropan-2-yl phosphate

Uniqueness

(S)-4-(1-Aminopropan-2-yl)benzonitrile is unique due to its specific substitution pattern on the benzene ring and the presence of both a nitrile group and a chiral aminopropyl side chain. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

4-[(2S)-1-aminopropan-2-yl]benzonitrile

InChI

InChI=1S/C10H12N2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2-5,8H,6,11H2,1H3/t8-/m1/s1

InChI Key

ZUJWUWOIJQZIKK-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CN)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C#N

Origin of Product

United States

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